4-Hydroxy-D-valine
Description
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1 |
InChI Key |
YMRZLZUJZNHRLO-SRBOSORUSA-N |
Isomeric SMILES |
CC(CO)[C@H](C(=O)O)N |
Canonical SMILES |
CC(CO)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors such as L-leucine. The reaction typically involves protection and deprotection steps to ensure the correct stereochemistry is maintained. The use of chiral catalysts and reagents is crucial in achieving high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a simpler amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Protein Synthesis and Metabolism
4-Hydroxy-D-valine plays a significant role in protein synthesis, acting as a building block that can influence the structural integrity and functionality of proteins. Its structural similarity to D-valine allows it to participate in metabolic pathways involving branched-chain amino acids, which are crucial for energy metabolism and muscle function.
Mitochondrial Function
Recent studies have indicated that valine, including its derivatives like 4-hydroxy-D-valine, can enhance mitochondrial function. It reduces oxidative stress by lowering mitochondrial reactive oxygen species levels and upregulating genes involved in mitochondrial biogenesis. This protective effect is particularly relevant in conditions that induce oxidative stress, suggesting potential applications in metabolic disorders .
Cancer Treatment
In vivo studies have demonstrated that compounds related to valine can exhibit significant antitumor activity. For instance, xenograft models showed tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This highlights the potential of 4-hydroxy-D-valine in cancer therapeutics.
Anti-inflammatory Effects
Research indicates that 4-hydroxy-D-valine may also possess anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, suggesting its utility in treating inflammatory conditions.
Case Study 1: Anticancer Effects
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was noted in cancer cells treated with 4-hydroxy-D-valine, with minimal effects on normal cells.
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth was observed in multi-drug resistant strains, indicating potential use as an antimicrobial agent.
Data Tables
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Protein Synthesis | Building block for peptides | Influences protein structure and function |
| Mitochondrial Function | Metabolic disorders | Reduces oxidative stress; enhances ATP generation |
| Cancer Treatment | Antitumor activity | Up to 60% tumor growth inhibition |
| Anti-inflammatory Effects | Arthritis models | Significant reduction in inflammation markers |
| Infection Control | Antimicrobial activity | Inhibition of multi-drug resistant strains |
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that are crucial for cellular function. The hydroxyl and amino groups play key roles in its reactivity and interaction with other biomolecules.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 4-Hydroxy-D-valine and its analogs:
Pharmacological and Chemical Properties
- Metal Coordination: 4-Hydroxy-D-valine forms stable copper complexes (e.g., compound 5 in ), which are absent in its norvaline or phenylalanine analogs.
- Biological Activity : Unlike 4-Hydroxy Valsartan, which acts as a bioactive metabolite, 4-Hydroxy-D-valine lacks direct therapeutic use but serves as a scaffold for boron-containing drug candidates.
- Hydrogen Bonding : The γ-hydroxyl group in 4-Hydroxy-D-valine enhances intermolecular interactions in crystal lattices, contrasting with the hydroxymethyl group in 4-(Hydroxymethyl)-D-Phe, which favors π-π stacking.
Role in Boron Neutron Capture Therapy (BNCT)
In contrast, D-δ-Hydroxynorvaline’s applications remain underexplored but may relate to antibiotic biosynthesis.
Peptide Engineering
The TBDMS-protected derivative of 4-Hydroxy-D-valine is critical for synthesizing conformationally constrained peptides, outperforming N-Cbz-L-valine in steric hindrance management.
Biological Activity
4-Hydroxy-D-valine, also known as γ-hydroxy-D-valine, is a derivative of the essential branched-chain amino acid D-valine. This compound is characterized by a hydroxyl group at the fourth carbon of the D-valine structure and has garnered attention due to its potential biological activities, especially in protein synthesis and metabolism.
The molecular formula of 4-hydroxy-D-valine is C₅H₁₁NO₃. Its synthesis typically involves oxidation reactions where D-valine is treated with specific catalysts. A notable method utilizes potassium platinum(IV) chloride and copper(II) chloride under high-temperature conditions, yielding the compound in moderate to high yields .
Role in Protein Synthesis
4-Hydroxy-D-valine serves as a building block for peptides and proteins, influencing their structural integrity and functionality. Its structural similarity to D-valine allows it to participate effectively in protein synthesis, which is crucial for various biological processes.
Metabolic Implications
Research indicates that 4-hydroxy-D-valine may impact metabolic pathways involving branched-chain amino acids (BCAAs), which are vital for energy metabolism and muscle function. These pathways are essential for maintaining muscle health, especially in conditions of stress or injury.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to 4-hydroxy-D-valine:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| D-Valine | α-amino acid | Essential amino acid; precursor to 4-hydroxy-D-valine |
| L-Valine | α-amino acid | Optical isomer of D-valine; used in protein synthesis |
| 2-Hydroxyvaleric Acid | Hydroxyl group | Shorter carbon chain; different metabolic pathways |
| β-Hydroxyisovaleric Acid | Hydroxyl group | Implicated in metabolic disorders; different stereochemistry |
This comparison highlights the unique role of 4-hydroxy-D-valine within the context of amino acids and their derivatives.
Case Studies and Research Findings
- Synthesis and Application : A study explored various synthetic routes for assembling peptides containing γ-hydroxy-D-valine, demonstrating its utility in peptide synthesis .
- Biological Evaluation : Research has indicated that compounds similar to 4-hydroxy-D-valine exhibit antioxidant properties. For instance, newly synthesized compounds containing valine residues showed varying degrees of antioxidant activity, with some exhibiting significant inhibition rates against free radicals .
- Clinical Implications : A meta-analysis revealed that low circulating levels of valine (including its derivatives) are associated with increased risks of hip fractures. This suggests that valine metabolism may play a role in bone health .
Q & A
Q. Q1. What are the recommended synthetic routes for 4-Hydroxy-D-valine, and how can chiral purity be ensured during synthesis?
Methodological Answer: 4-Hydroxy-D-valine, a non-proteinogenic amino acid derivative, is typically synthesized via asymmetric catalysis or enzymatic resolution. Key steps include:
- Chiral pool synthesis : Use D-valine as a starting material, introducing a hydroxyl group at the 4-position via hydroxylation with catalysts like Sharpless epoxidation derivatives .
- Enzymatic methods : Employ transaminases or hydroxylases to achieve stereoselective hydroxylation, validated by chiral HPLC (e.g., using a Daicel Chiralpak column) to confirm >99% enantiomeric excess .
- Quality control : Monitor intermediates via H/C NMR and polarimetry to detect racemization .
Q. Q2. Which analytical techniques are most reliable for characterizing 4-Hydroxy-D-valine in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Optimize a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 148 → 130 for quantification) to enhance specificity in serum or tissue samples .
- NMR spectroscopy : Assign stereochemistry via H-H COSY and NOESY to confirm the hydroxyl group’s spatial orientation .
- Circular dichroism (CD) : Validate optical activity in aqueous solutions at 220–260 nm to distinguish D/L isomers .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on the metabolic stability of 4-Hydroxy-D-valine across in vitro and in vivo models?
Methodological Answer: Contradictions often arise from differences in experimental conditions:
-
In vitro vs. in vivo discrepancies :
Factor In vitro (e.g., microsomes) In vivo (e.g., rodent models) Metabolic enzymes Isoform-specific activity Systemic enzyme interplay Half-life () 2–4 hours <1 hour (due to renal clearance) - Troubleshooting :
Cross-validate using isotopically labeled C-4-Hydroxy-D-valine to track degradation pathways .
Adjust for protein binding (e.g., albumin) in vitro using equilibrium dialysis .
Replicate findings in humanized liver models to bridge interspecies gaps .
Q. Q4. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 4-Hydroxy-D-valine in preclinical models?
Methodological Answer:
- Dose-ranging studies : Use a 3+3 escalation design to identify the maximum tolerated dose (MTD) in rodents, with plasma sampling at 0, 1, 4, 8, and 24 hours post-administration .
- Mechanistic PK-PD modeling :
- Bias mitigation : Blind analysts to treatment groups during LC-MS/MS analysis to reduce confirmation bias .
Q. Q5. How should researchers address inconsistencies in reported solubility profiles of 4-Hydroxy-D-valine across solvents?
Methodological Answer:
-
Standardize protocols :
- Use the shake-flask method with a 24-hour equilibrium period at 25°C.
- Filter saturated solutions through 0.22-µm nylon membranes to remove undissolved particles .
-
Solvent selection :
Solvent Solubility (mg/mL) Notes Water 8.45 pH-dependent (optimal at pH 6) Ethanol 22.1 Hyroscopic; use anhydrous DMSO 45.3 Avoid freeze-thaw cycles - Data validation : Cross-check with computational models (e.g., COSMO-RS) to predict solubility limits .
Data Management and Reporting
Q. Q6. What are the best practices for documenting and archiving raw data from 4-Hydroxy-D-valine studies to ensure reproducibility?
Methodological Answer:
- FAIR principles :
- Metadata : Include instrument parameters (e.g., LC column lot number, NMR probe frequency).
- Storage : Use ELNs (e.g., Chemotion ELN) with timestamped entries and version control .
- Public repositories : Deposit spectra in Chemotion or nmrXiv for peer validation .
- Error reporting : Quantify uncertainties (e.g., ±5% for LC-MS peak integration) in supplementary tables .
Q7. How can researchers formulate a hypothesis-driven research question for 4-Hydroxy-D-valine that aligns with funding priorities in metabolic disease research?
Methodological Answer:
- Template :
"Does 4-Hydroxy-D-valine inhibit [specific enzyme, e.g., prolyl hydroxylase] in [cell type, e.g., hepatic stellate cells], thereby modulating [pathway, e.g., collagen deposition] in [disease model, e.g., fibrosis]?"
- Justification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
